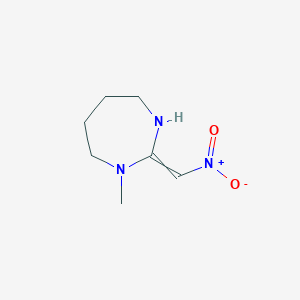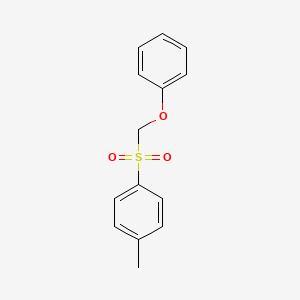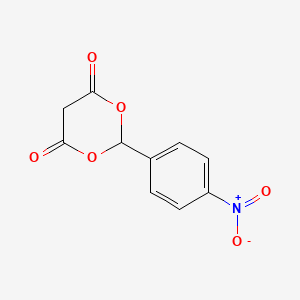![molecular formula C8H13NS B14624843 2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole CAS No. 59020-99-4](/img/structure/B14624843.png)
2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features an ethylthio group and a methyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild conditions with good yields .
Industrial Production Methods: Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids can provide substituted pyrroles via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and benzoyl chloride are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolidines and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrroles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s aromaticity and functional groups allow it to participate in various biochemical reactions. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparación Con Compuestos Similares
2-Ethylpyrrole: Similar in structure but lacks the ethylthio group.
2-Methylpyrrole: Similar but lacks the ethylthio group.
1-Methylpyrrole: Similar but lacks both the ethylthio and additional methyl groups.
Uniqueness: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is unique due to the presence of both the ethylthio and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its potential as a versatile building block in organic synthesis and its application in various fields .
Propiedades
Número CAS |
59020-99-4 |
|---|---|
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
2-(ethylsulfanylmethyl)-1-methylpyrrole |
InChI |
InChI=1S/C8H13NS/c1-3-10-7-8-5-4-6-9(8)2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
SMSUYBPTHYVZBD-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=CC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)

![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)







![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)


